molecular formula C22H24N4O5S2 B2941681 (Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 850910-56-4

(Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2941681
CAS No.: 850910-56-4
M. Wt: 488.58
InChI Key: JMMQWACNUOTGOV-FCQUAONHSA-N
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Description

(Z)-4-(Azepan-1-ylsulfonyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide is a benzamide-derived compound featuring a benzo[d]thiazol core with a 3-ethyl and 6-nitro substitution. The benzamide moiety is substituted at the para position with an azepan-1-ylsulfonyl group, a seven-membered heterocyclic ring. This compound’s Z-configuration stabilizes the imine linkage via conjugation, a feature shared with analogs in the benzamide-thiazol/thiadiazol class. While specific synthetic protocols or biological data for this compound are unavailable in the provided evidence, its structural features align with derivatives reported in recent literature, enabling comparisons with related molecules .

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-(3-ethyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O5S2/c1-2-25-19-12-9-17(26(28)29)15-20(19)32-22(25)23-21(27)16-7-10-18(11-8-16)33(30,31)24-13-5-3-4-6-14-24/h7-12,15H,2-6,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMMQWACNUOTGOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares a benzamide-thiazol scaffold with analogs but differs in substituent patterns. Key comparisons include:

Table 1: Structural and Physical Properties of Analogs
Compound Name Core Structure Substituents (Thiazol/Thiadiazol) Substituents (Benzamide) Molecular Formula Molecular Weight Melting Point (°C) Yield (%)
Target Compound Benzo[d]thiazol 3-Ethyl, 6-nitro 4-Azepan-1-ylsulfonyl C₂₂H₂₅N₅O₅S₂ 527.6 N/A N/A
(Z)-N-(3-Allyl-6-sulfamoylbenzo[d]thiazol-2-ylidene)-4-(methylsulfonyl)benzamide Benzo[d]thiazol 3-Allyl, 6-sulfamoyl 4-Methylsulfonyl C₁₈H₁₇N₃O₅S₃ 451.5 N/A N/A
(Z)-N-(3-(2-Methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2-ylidene)-4-(methylsulfonyl)benzamide Benzo[d]thiazol 3-(2-Methoxyethyl), 6-methylsulfonyl 4-Methylsulfonyl C₁₉H₂₀N₂O₆S₃ 468.6 N/A N/A
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6) Thiadiazol 5-Isoxazol-5-yl, 3-phenyl None (direct benzamide) C₁₈H₁₂N₄O₂S 348.39 160 70
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (Compound 8a) Thiadiazol 5-Acetylpyridinyl, 3-phenyl None (direct benzamide) C₂₃H₁₈N₄O₂S 414.49 290 80

Key Observations

Substituent Effects on Physical Properties: The azepan-1-ylsulfonyl group in the target compound introduces a bulky, lipophilic seven-membered ring, contrasting with the smaller methylsulfonyl or sulfamoyl groups in analogs . This may enhance membrane permeability but reduce aqueous solubility.

Synthetic Yields :

  • Thiadiazol derivatives (e.g., Compound 6 and 8a) show yields of 70–80% under reflux conditions with hydroxylamine or active methylene compounds . The target compound’s synthesis likely requires similar conditions but may face challenges due to steric hindrance from the azepane group.

Thermal Stability :

  • High melting points in thiadiazol derivatives (e.g., 290°C for Compound 8a) suggest strong intermolecular interactions, possibly due to planar aromatic systems. The target compound’s melting point is unreported but may vary based on the flexibility of the azepane ring .

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